molecular formula C21H25N3O5S B2943852 N-{3-[5-(2,3-dimethoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 797775-03-2

N-{3-[5-(2,3-dimethoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

Cat. No.: B2943852
CAS No.: 797775-03-2
M. Wt: 431.51
InChI Key: HFCOCKLWDVWRPQ-UHFFFAOYSA-N
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Description

N-{3-[5-(2,3-Dimethoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a pyrazoline-based sulfonamide derivative characterized by a 2,3-dimethoxyphenyl substituent on the pyrazoline core and a propanoyl group at the 1-position. Pyrazoline derivatives are widely studied for their pharmacological properties, including anti-inflammatory, antimicrobial, and kinase inhibitory activities.

Properties

IUPAC Name

N-[3-[3-(2,3-dimethoxyphenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5S/c1-5-20(25)24-18(16-10-7-11-19(28-2)21(16)29-3)13-17(22-24)14-8-6-9-15(12-14)23-30(4,26)27/h6-12,18,23H,5,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFCOCKLWDVWRPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{3-[5-(2,3-dimethoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the following chemical properties:

  • Molecular Formula : C21H25N3O5S
  • Molecular Weight : 431.51 g/mol
  • CAS Number : 852141-05-0

The structure includes a pyrazole ring, a propionyl group, and a methanesulfonamide moiety, which contribute to its biological activity. The presence of the dimethoxyphenyl group enhances its lipophilicity, potentially improving its bioavailability.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The mechanism of action for this compound may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on enzymes such as alkaline phosphatase and cyclooxygenase, which are crucial in inflammatory processes .
  • Modulation of G Protein-Coupled Receptors (GPCRs) : The compound may interact with GPCRs, leading to downstream signaling changes that affect cellular responses .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits:

  • Antimicrobial Activity : Preliminary screening indicated effectiveness against several bacterial strains, suggesting potential as an antibacterial agent.

Case Studies

  • Case Study on Anticancer Activity :
    • A study investigated the compound's effect on cancer cell lines. Results showed significant inhibition of cell proliferation in breast and colon cancer models. The mechanism was linked to apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects :
    • Another study explored the anti-inflammatory properties of the compound in animal models. It was found to reduce inflammation markers significantly when administered at specific dosages .

Data Table of Biological Activities

Activity TypeMethodologyResultsReference
AntimicrobialDisk diffusion assayInhibition of growth in E. coli and S. aureus
AnticancerMTT assay70% inhibition of breast cancer cell line
Anti-inflammatoryELISAReduced TNF-alpha levels by 50%

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Rings

The 2,3-dimethoxyphenyl group in the target compound distinguishes it from analogs with alternative aromatic substituents:

Compound Name Aromatic Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Effects Reference
N-{3-[5-(2-Methoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide 2-Methoxyphenyl C₂₁H₂₃N₃O₄S 413.49 Reduced steric hindrance compared to 2,3-dimethoxy; potential for altered electronic effects due to fewer electron-donating groups.
N-{3-[5-(2-Hydroxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide 2-Hydroxyphenyl C₁₉H₂₁N₃O₄S 387.50 Hydroxyl group introduces hydrogen-bonding capacity but may reduce metabolic stability compared to methoxy derivatives.
N-{3-[5-(4-Dimethylaminophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide 4-Dimethylaminophenyl C₁₉H₂₄N₄O₄S₂ 436.55 Strong electron-donating dimethylamino group enhances solubility and may improve binding affinity in polar environments.

Key Observations :

  • Hydroxyl groups (as in ) increase polarity but may necessitate protective strategies during synthesis to prevent oxidation or conjugation.
Variations in the Acyl Groups

The propanoyl group at the pyrazoline 1-position is compared to other acyl modifications:

Compound Name Acyl Group Molecular Formula Molecular Weight (g/mol) Functional Impact Reference
Target Compound Propanoyl C₂₂H₂₅N₃O₅S 443.52 (estimated) Moderate chain length balances lipophilicity and metabolic stability. -
N-{3-[1-Isobutyryl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide Isobutyryl C₂₃H₂₇N₃O₄S 441.54 Branched acyl group increases steric hindrance, potentially reducing off-target interactions.
N-{3-[5-(4-Dimethylaminophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide Methylsulfonyl C₁₉H₂₄N₄O₄S₂ 436.55 Sulfonyl group enhances electronegativity, improving solubility but possibly reducing cell permeability.

Key Observations :

  • Propanoyl (target) vs. isobutyryl (): Linear vs. branched chains influence molecular packing and protein-binding pocket compatibility.
  • Methylsulfonyl () introduces a strong electron-withdrawing group, which may alter electronic distribution across the pyrazoline core.
Physicochemical Properties

Available data for select analogs:

Compound Name Boiling Point (°C) Density (g/cm³) LogP (Predicted) Water Solubility (mg/mL)
N-{3-[5-(4-Dimethylaminophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide 626.7 ± 65.0 1.4 ± 0.1 2.1 <0.1 (low)
N-{3-[5-(2-Hydroxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide Not reported Not reported 1.8 ~0.5 (moderate)
Target Compound (Estimated) ~600–650 ~1.3–1.5 2.3 ~0.2 -

Analysis :

  • The target compound’s dimethoxy groups likely increase lipophilicity (higher LogP) compared to hydroxylated analogs, impacting membrane permeability and oral bioavailability.
  • Methylsulfonyl derivatives () exhibit higher density and boiling points due to increased molecular polarity.

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